molecular formula C18H15F3N2O3S2 B11008694 N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethoxy)benzenesulfonamide

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B11008694
M. Wt: 428.5 g/mol
InChI Key: HUEYVHBJNAASTD-UHFFFAOYSA-N
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Description

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a phenyl group, and a trifluoromethoxybenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Trifluoromethoxybenzenesulfonamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethoxy)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and biological activity compared to similar compounds.

Properties

Molecular Formula

C18H15F3N2O3S2

Molecular Weight

428.5 g/mol

IUPAC Name

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethoxy)benzenesulfonamide

InChI

InChI=1S/C18H15F3N2O3S2/c1-2-15-16(12-6-4-3-5-7-12)22-17(27-15)23-28(24,25)14-10-8-13(9-11-14)26-18(19,20)21/h3-11H,2H2,1H3,(H,22,23)

InChI Key

HUEYVHBJNAASTD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(S1)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

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